Fmoc-Ala-OPfp

Catalog No.
S801992
CAS No.
86060-86-8
M.F
C24H16F5NO4
M. Wt
477.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ala-OPfp

CAS Number

86060-86-8

Product Name

Fmoc-Ala-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

Molecular Formula

C24H16F5NO4

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1

InChI Key

CJXZXBGKOSXBFR-NSHDSACASA-N

SMILES

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Ala-OPfp;86060-86-8;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alaninePentafluorophenylEster;Fmoc-L-alaninepentafluorophenylester;L-Alanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;47438_ALDRICH;SCHEMBL7650015;47438_FLUKA;CTK8B2475;MolPort-003-934-106;ANW-38270;CF-775;ZINC71788063;AKOS015853398;AKOS015902407;RTR-026833;VA50642;N-Fmoc-L-alaninePentafluorophenylEster;AK-81169;BP-20543;KB-302483;TR-026833;4CH-021385;F0684;FT-0629873

Canonical SMILES

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Ala-OPfp is a derivative of the amino acid L-alanine. It contains three key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl) protecting group: This bulky group protects the amino group (NH2) of the alanine, preventing unwanted reactions during peptide synthesis [].
  • L-alanine: This is the core amino acid unit, providing the "Ala" in the name. The L-configuration is crucial for biological activity in most peptides [].
  • Pentafluorophenyl (OPfp) ester: This group acts as an activator, readily reacting with another amino acid's free amine to form a peptide bond [].

Molecular Structure Analysis

Fmoc-Ala-OPfp possesses a complex structure with several key features:

  • A central carbon chain forms the backbone.
  • The Fmoc group is attached to the N-terminus (amino group) of the alanine.
  • The carboxyl group (COOH) of the alanine is linked to the OPfp ester via an ester bond.
  • The presence of five fluorine atoms on the phenyl ring contributes to the electron-withdrawing nature of the OPfp group, enhancing its reactivity [].

This structure allows the Fmoc group to be selectively removed later, while the OPfp group facilitates efficient peptide bond formation with another amino acid [].


Chemical Reactions Analysis

Fmoc-Ala-OPfp is primarily involved in peptide synthesis, undergoing two key reactions:

  • Coupling reaction: This reaction involves the Fmoc-Ala-OPfp reacting with the free amine group of another amino acid. The OPfp group leaves as a leaving group, forming a new peptide bond between the two amino acids. This reaction is often mediated by coupling reagents to activate the process [].

Balanced chemical equation (example):

Fmoc-Ala-OPfp  + H-Leu-OH  ->  Fmoc-Ala-Leu-OH  + PhF5OH(where Leu is another amino acid)
  • Fmoc deprotection: After chain assembly, the Fmoc group is removed using a mild acidic treatment, revealing the free amine group of the first amino acid in the peptide chain. This allows for further chain elongation with additional Fmoc-protected amino acids [].

Physical And Chemical Properties Analysis

  • Solid form at room temperature: Due to its high molecular weight, Fmoc-Ala-OPfp likely exists as a solid at room temperature [].
  • Poor water solubility: The presence of the bulky Fmoc and OPfp groups likely reduces water solubility [].
  • Organic solvent solubility: Fmoc-Ala-OPfp is likely soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide [].
  • Relatively stable: The molecule is expected to be stable under dry conditions and moderate temperatures [].

Mechanism of Action (Not Applicable)

Fmoc-Ala-OPfp might exhibit some potential hazards:

  • Mild irritant: The compound could potentially irritate skin and eyes upon contact.
  • Respiratory irritant: Inhalation of dust particles might irritate the respiratory tract.
  • Proper handling required: Standard laboratory practices for handling organic compounds should be followed when working with Fmoc-Ala-OPfp.

Peptide Synthesis:

Fmoc-Ala-OPfp is a valuable reagent in solid-phase peptide synthesis (SPPS), a widely used technique to build peptides in a controlled and efficient manner. It contains two key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the amine (NH₂) group of the L-alanine amino acid during the synthesis process, allowing the selective formation of peptide bonds between other amino acids. Once the peptide sequence is complete, the Fmoc group can be selectively removed under mild acidic conditions, revealing the free amine group essential for peptide function.
  • Pentafluorophenyl (OPfp) activating group: This group facilitates the formation of peptide bonds between Fmoc-Ala-OPfp and other amino acids. It readily reacts with the free amine group of another amino acid, forming a stable amide bond, which is the backbone linkage in peptides.

The combination of these functionalities makes Fmoc-Ala-OPfp a versatile building block for constructing various peptide sequences.

Research Applications:

Fmoc-Ala-OPfp finds application in diverse research areas due to its role in peptide synthesis. Here are some examples:

  • Development of therapeutic peptides: Researchers utilize Fmoc-Ala-OPfp to synthesize peptides with potential therapeutic applications, such as antimicrobial peptides or peptides targeting specific diseases.
  • Investigating protein function: Scientists can synthesize peptides containing specific amino acid sequences to study their interactions with other molecules or their role in specific biological processes. Fmoc-Ala-OPfp can be crucial for incorporating the alanine amino acid into these research peptides.
  • Understanding protein-protein interactions: By synthesizing peptides mimicking specific protein-binding domains, researchers can gain insights into how proteins interact with each other, which is crucial for understanding various cellular processes. Fmoc-Ala-OPfp can be used to incorporate alanine residues into these peptides for studying protein-protein interactions.

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-alanine pentafluorophenyl ester

Dates

Modify: 2023-08-15

Explore Compound Types